2-Methyl-N-(2-oxoethyl)benzamide is a chemical compound belonging to the class of benzamides. This compound features a benzene ring substituted with a methyl group and an amide functional group, which is connected to a 2-oxoethyl moiety. Benzamides are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic effects.
The compound can be synthesized through various methods, often involving the reaction of substituted benzoic acids with appropriate amine precursors. Several studies have documented the synthesis and characterization of benzamide derivatives, including 2-methyl-N-(2-oxoethyl)benzamide, highlighting its potential applications in pharmacology and organic synthesis .
2-Methyl-N-(2-oxoethyl)benzamide is classified as an amide, specifically a benzamide due to its structural features. It also falls under the broader category of carbonyl compounds because of the presence of the carbonyl (C=O) functional group in its structure.
The synthesis of 2-Methyl-N-(2-oxoethyl)benzamide typically involves several steps:
2-Methyl-N-(2-oxoethyl)benzamide can participate in several chemical reactions:
These reactions are typically monitored using Thin Layer Chromatography (TLC), and products are characterized using NMR and mass spectrometry techniques.
The mechanism by which 2-Methyl-N-(2-oxoethyl)benzamide exerts its biological effects is still under investigation, but it is hypothesized that:
Studies have indicated that similar benzamide derivatives exhibit significant biological activity, including anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications for 2-Methyl-N-(2-oxoethyl)benzamide.
2-Methyl-N-(2-oxoethyl)benzamide has several potential applications in scientific research:
The N-(2-oxoethyl)benzamide scaffold—exemplified by 2-methyl-N-(2-oxoethyl)benzamide—represents a structurally versatile chemotype with emerging significance in drug discovery. Characterized by a benzamide core linked to a 2-oxoethyl moiety, this scaffold offers strategic flexibility for rational drug design. Its modular architecture enables precise stereoelectronic modifications at three key regions: the benzamide aromatic ring (R¹), the 2-oxoethyl carbonyl group, and the terminal nitrogen (R²). This tunability has propelled its adoption in targeting diverse biological pathways, from metabolic disorders to oncology, while addressing inherent drug development challenges such as aqueous solubility and metabolic stability [1] [5].
Benzamide derivatives occupy a pivotal niche in medicinal chemistry due to their balanced pharmacodynamic and pharmacokinetic properties. The 2-oxoethyl variant enhances this profile through:
Multi-Target Applications: Hybrids incorporating sulfonamide groups demonstrate dual inhibition of carbonic anhydrase II (CA II, K~i~ = 10.68 ± 0.98 nM) and acetylcholinesterase (AChE, K~i~ = 8.91 ± 1.65 nM), relevant for glaucoma and Alzheimer’s disease [7].
Broad Disease Applicability:Patent data reveals therapeutic claims spanning cancer, thrombosis, neuropathic pain, and fibrosis, underscoring the scaffold’s adaptability to diverse target classes [2].
Table 1: Therapeutic Applications of Key N-(2-oxoethyl)benzamide Analogs
| Compound | R¹ Substituent | R² Substituent | Biological Target | Activity |
|---|---|---|---|---|
| WO5m | 3-OH | 4-CF₃-benzyl | ER stress response | EC~50~ = 0.1 ± 0.01 μM |
| 6f | 4-(methylsulfonamido) | 3′-fluoro-biphenyl | Aminopeptidase N | K~i~ < 1 nM |
| 3c | 4-methoxyphenyl | sulfonamide | Carbonic Anhydrase II | K~i~ = 10.68 ± 0.98 nM |
| 3f | 4-methoxyphenyl | sulfonamide | Acetylcholinesterase | K~i~ = 8.91 ± 1.65 nM |
The 2-methyl-N-(2-oxoethyl)benzamide core enables strategic structural refinements that enhance target engagement and drug-like properties:
Bioisosteric Innovation:Replacement of triazole rings in early ER stress protectors with glycine-like 2-oxoethyl groups markedly improved both potency and solubility. Triazole-based precursors exhibited EC~50~ values of ~6 μM and required organic solvents for cellular assays, whereas WO5m’s glycine-mimetic side chain achieved a 60-fold lower EC~50~ (0.1 μM) and direct aqueous compatibility [1] [5].
Critical Substituent Effects:
Hybrid Pharmacophores:Conjugation with sulfonamides (e.g., 4-(N-substituted)sulfamoylphenyl) yields dual CA/AChE inhibitors by integrating zinc-binding motifs with the flexible 2-oxoethyl linker [7].
Molecular Interactions:
Table 2: Impact of Structural Modifications on Scaffold Properties
| Modification Site | Functional Group | Effect on Potency | Effect on Solubility | Role in Target Binding |
|---|---|---|---|---|
| R¹ (benzamide ring) | 3-OH | ↑ Max activity (100% → 45%) | ↑ Aqueous solubility | H-bond donation to BiP chaperone |
| 4-CF₃ | ↑ APN inhibition (K~i~ < 1 nM) | ↓ Log P (by 0.8 units) | Hydrophobic pocket occupancy | |
| R² (terminal amine) | Sulfonamide | Dual CA II/AChE inhibition | ↓ Membrane permeability | Zinc coordination in CA active site |
| Core scaffold | Glycine vs. triazole | ↑ EC~50~ (6 μM → 0.1 μM) | ↑ Water compatibility | Conformational flexibility |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2